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Compound of Interest

Compound Name:
3-Bromonaphthalene-2-carboxylic

acid

Cat. No.: B1281020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromonaphthalene-2-carboxylic acid, a key intermediate in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for these analyses. This information is crucial

for the unambiguous identification, purity assessment, and structural elucidation of this

compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 3-Bromonaphthalene-2-carboxylic acid (Molecular Formula:

C₁₁H₇BrO₂, Molecular Weight: 251.08 g/mol ) are summarized in the tables below. This data is

essential for confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromonaphthalene-2-carboxylic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 13.5 Singlet, Broad 1H -COOH

~8.5 Singlet 1H Ar-H

~8.0 - 7.8 Multiplet 2H Ar-H

~7.7 - 7.5 Multiplet 2H Ar-H

~7.4 Multiplet 1H Ar-H

Note: Predicted values based on typical chemical shifts for similar aromatic carboxylic acids.

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its chemical

shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromonaphthalene-2-carboxylic acid

Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxylic Acid)

~135 - 120 Aromatic Carbons

Note: Predicted values based on typical chemical shifts for aromatic and carboxylic acid

carbons.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 3-Bromonaphthalene-2-carboxylic acid is characterized by the following key absorptions.

[3][4]

Table 3: Key IR Absorptions for 3-Bromonaphthalene-2-carboxylic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1450 Medium C=C stretch (Aromatic Ring)

~1300 Medium C-O stretch

Below 800 Medium-Strong C-Br stretch, C-H bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Key Mass Spectrometry Fragments for 3-Bromonaphthalene-2-carboxylic acid

m/z Interpretation

250/252
[M]⁺ Molecular ion peak (presence of Br

isotopes)

233/235 [M-OH]⁺

205/207 [M-COOH]⁺

126 [M-Br-COOH]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a ratio of

approximately 1:1.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromonaphthalene-2-
carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a
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5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the powdered sample is placed directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition:

A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first.

The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: An Electron Ionization (EI) mass spectrometer is typically used for this type

of compound.

Data Acquisition:

The sample is introduced into the ion source (e.g., via direct infusion or after separation by

Gas Chromatography).

The molecules are ionized by a high-energy electron beam (typically 70 eV).

The resulting fragments are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic techniques and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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